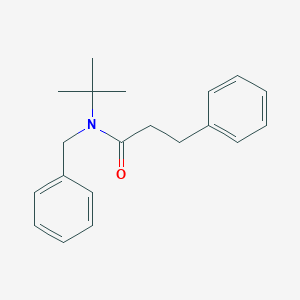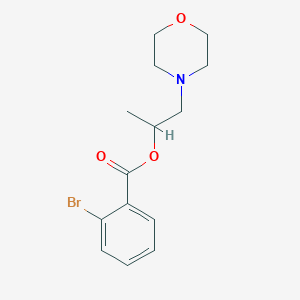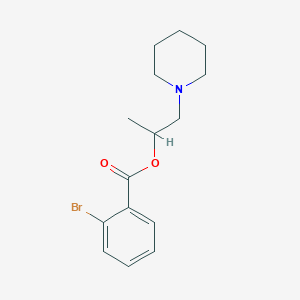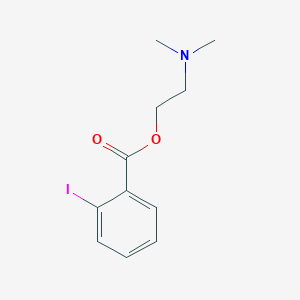
2-Morpholin-4-ylethyl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholin-4-ylethyl 2-iodobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and contains an iodine atom and a morpholine group.
Mecanismo De Acción
The exact mechanism of action of 2-Morpholin-4-ylethyl 2-iodobenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-Morpholin-4-ylethyl 2-iodobenzoate has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects. In animal models of neurological disorders, it has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Morpholin-4-ylethyl 2-iodobenzoate in lab experiments is its versatility. It can be used as a precursor in the synthesis of other compounds, as well as a tool for studying the mechanisms of cancer and neurological disorders. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on 2-Morpholin-4-ylethyl 2-iodobenzoate. One direction is to further investigate its potential as a drug for the treatment of cancer and neurological disorders. Another direction is to explore its use as a tool for studying the mechanisms of these diseases. Additionally, research could focus on developing new synthesis methods for 2-Morpholin-4-ylethyl 2-iodobenzoate that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-Morpholin-4-ylethyl 2-iodobenzoate is typically carried out by the reaction of 2-iodobenzoic acid with morpholine and ethyl chloroformate. The reaction is usually performed in the presence of a base such as triethylamine or pyridine. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-Morpholin-4-ylethyl 2-iodobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of other compounds, such as radiolabeled compounds for PET imaging. It has also been used in the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Propiedades
Fórmula molecular |
C13H16INO3 |
|---|---|
Peso molecular |
361.17 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 2-iodobenzoate |
InChI |
InChI=1S/C13H16INO3/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15/h1-4H,5-10H2 |
Clave InChI |
BWTGWLIPVCMJDD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2I |
SMILES canónico |
C1COCCN1CCOC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)

![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)







